molecular formula C18H26N6OS B6752536 N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6752536
M. Wt: 374.5 g/mol
InChI Key: KGCJHPZDDOLRDY-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and piperazine moieties

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-13-19-11-15(26-13)12-23-5-7-24(8-6-23)17(25)22-14-9-20-16(21-10-14)18(2,3)4/h9-11H,5-8,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCJHPZDDOLRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCN(CC2)C(=O)NC3=CN=C(N=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Moiety: Starting with a tert-butyl-substituted pyrimidine precursor, the synthesis involves nucleophilic substitution reactions to introduce the desired functional groups.

    Thiazole Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivatization: The piperazine ring is functionalized with a carboxamide group through acylation reactions, often using carboxylic acid derivatives or acyl chlorides.

    Coupling Reactions: The final step involves coupling the pyrimidine and thiazole moieties with the piperazine derivative under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and protein functions.

    Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties (pyrimidine, thiazole, and piperazine) within a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.

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